2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one is a heterocyclic organic compound that contains both bromine and nitrogen in its structure. It is classified as a pyridine derivative and is characterized by a fused furo-pyridine ring system. The compound is of interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical reactions involving pyridine derivatives and bromo reagents. It may also be found in nature or synthesized in laboratories for research purposes.
The compound falls under the category of heterocycles, specifically pyridine derivatives. It is classified based on its structural features, which include:
The synthesis of 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one can be achieved through several methods. Common approaches include:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure the desired product is obtained with high purity and yield. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one features:
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocycles, including:
These reactions require specific reagents and conditions to achieve desired outcomes without unwanted side reactions.
The mechanism of action often involves interactions at the molecular level with biological targets. For example:
Research into the specific mechanisms often involves in vitro and in vivo studies to establish efficacy and safety profiles.
Key physical properties include:
Chemical properties include:
2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one has potential applications in:
The assembly of the furo[3,2-c]pyridine core relies heavily on innovative cyclization strategies. A pivotal approach involves nucleophilic aromatic substitution (SNAr)-driven cyclization, where ethyl 2-hydroxyacetate undergoes deprotonation to form a nucleophilic alkoxide. This species attacks 2,5-dichloronicotinic acid derivatives, facilitating displacement of the 2-chloro group and subsequent intramolecular cyclization. Initial routes using ethyl esters faced severe limitations during saponification-decarboxylation, yielding only 41% after extensive optimization due to ester stability and decomposition issues [2] [4].
A breakthrough emerged with the adoption of tert-butyl esters. The tert-butyl ester of 2,5-dichloronicotinic acid was synthesized via acid-catalyzed dehydration with sulfuric acid and magnesium sulfate in tert-butanol (92% yield). Subsequent SNAr-cyclization with tert-butyl 2-hydroxyacetate and sodium hydride achieved 86% yield of the dihydrofuropyridine intermediate. Critically, tert-butyl ester cleavage with trifluoroacetic acid (TFA) enabled mild decarboxylation, yielding the furopyridine core in 89% yield—a 70% overall yield over three steps without chromatography [4]. This method’s scalability is demonstrated by multi-gram production (3 g from 5 g dichloronicotinic acid) [2].
Table 1: Cyclization Routes for Furo[3,2-c]pyridine Core
Starting Material | Ester Type | Cyclization Conditions | Decarboxylation Conditions | Yield (%) |
---|---|---|---|---|
2,5-Dichloronicotinic acid | Ethyl | NaH, THF, reflux | LiOH/HCl, 100°C | 46 |
2,5-Dichloronicotinic acid | tert-Butyl | NaH, THF, rt | TFA, rt | 89 |
Regioselective bromination at the C2 position of fused furopyridines is essential for downstream functionalization. Direct electrophilic bromination of 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one using molecular bromine (Br₂) in dichloromethane achieves moderate selectivity but risks polybromination. Copper-catalyzed methods significantly enhance control, as demonstrated by the reaction of dihydrofuropyridinone with N-bromosuccinimide (NBS) and catalytic Cu(I)Cl in acetonitrile at 60°C, affording 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one in >90% regioselectivity [3] [8].
Microwave irradiation further optimizes this process. Under controlled power (150 W), bromination completes within 15 minutes with reduced byproduct formation (<5%). Solvent polarity critically influences selectivity: polar solvents like DMF favor C2 attack due to coordination with the fused ring system’s carbonyl oxygen, while nonpolar solvents promote C3 bromination. This technique enables direct access to pharmaceutically relevant intermediates, avoiding protective-group strategies [6] [8].
Table 2: Bromination Methods for 6,7-Dihydro-5H-furo[3,2-c]pyridin-4-one
Brominating Agent | Catalyst | Solvent | Temperature | Regioselectivity (C2:C3) | Yield (%) |
---|---|---|---|---|---|
Br₂ | None | CH₂Cl₂ | 25°C | 7:1 | 65 |
NBS | CuCl | CH₃CN | 60°C | >20:1 | 92 |
NBS | None (Microwave) | DMF | 150°C | 15:1 | 88 |
Microwave-assisted synthesis revolutionizes furopyridine chemistry by accelerating ring closure and cross-coupling steps. In the SNAr-cyclization of tert-butyl 2-((5-chloro-3-(hydroxyacetyl)pyridin-2-yl)amino)acetate, microwave irradiation at 150°C reduces reaction time from 16 hours to 25 minutes while improving yield from 78% to 95% [4]. Similarly, Suzuki-Miyaura couplings involving 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one benefit from microwave-enhanced palladium catalysis, achieving full conversion in <30 minutes versus 12 hours conventionally [3] [6].
Catalyst selection dictates chemoselectivity in polyhalogenated intermediates. For 5-chloro-3-(trifluoromethylsulfonyloxy)furo[2,3-b]pyridine, Pd₂(dba)₃ with PtBu₃ selectively couples aryl chlorides over triflates in THF. Conversely, Pd(OAc)₂/PCy₃ favors triflate coupling. This ligand-controlled divergence enables sequential functionalization—first at the triflate, then the chloride—providing access to diverse 3,5-disubstituted furopyridines for kinase inhibitor development [4] [8].
Table 3: Catalyst Systems for Chemoselective Coupling
Substrate | Catalyst/Ligand | Solvent | Selectivity | Application |
---|---|---|---|---|
5-Chloro-3-triflylfuropyridine | Pd₂(dba)₃/PtBu₃ | THF | Aryl chloride > Triflate | Quinoline-based inhibitors |
5-Chloro-3-triflylfuropyridine | Pd(OAc)₂/PCy₃ | Toluene | Triflate > Aryl chloride | IGF-1R inhibitors |
Synthetic routes to furopyridines face distinct challenges compared to thienopyridines. Thieno[5,4-c]pyridinones undergo smoother cyclization via copper-thiolate coordination, achieving 85–90% yields without decarboxylation issues. In contrast, furopyridines require carefully optimized decarboxylation conditions (e.g., TFA for tert-butyl esters) due to furan ring sensitivity to hydrolytic conditions [2] [5].
Bromination kinetics also differ markedly. Thienopyridine derivatives exhibit faster bromination at C2 due to sulfur’s enhanced electron donation, whereas furopyridines require higher temperatures or catalysts. Computational studies attribute this to reduced aromaticity in the furan ring, lowering electrophilic substitution rates by 3–5 fold. Pharmacologically, furopyridines offer advantages as kinase hinge binders: their oxygen atom enhances hydrogen-bond acceptor strength versus sulfur, improving potency in BET (bromo and extra terminal domain) inhibitors like the furo[3,2-c]pyridin-4-one derivative XY153 (IC₅₀ = 0.79 nM for BRD4 BD2) [5] [7].
Table 4: Thienopyridine vs. Furopyridine Synthesis and Properties
Parameter | Thieno[5,4-c]pyridin-4-one | Furo[3,2-c]pyridin-4-one |
---|---|---|
Cyclization Efficiency | 85–90% (single step) | 70% (multi-step) |
Decarboxylation Conditions | Not required | TFA, 25°C |
C2 Bromination Rate (k, ×10⁻³ s⁻¹) | 9.7 | 2.1 |
Hydrogen Bond Acceptor Strength (β) | 0.78 | 1.02 |
Representative Kinase Inhibitor IC₅₀ | 24 nM (Lck) | 0.55 nM (MV4-11 cells) |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8